molecular formula C9H9Cl2NO2 B13996842 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene CAS No. 62224-03-7

1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene

Cat. No.: B13996842
CAS No.: 62224-03-7
M. Wt: 234.08 g/mol
InChI Key: TVFFHYVZRRVAGJ-UHFFFAOYSA-N
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Description

1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzene, where two chloromethyl groups, a methyl group, and a nitro group are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-bis(chloromethyl)-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

    Substitution: Formation of derivatives like 1,3-bis(azidomethyl)-2-methyl-5-nitrobenzene.

    Reduction: Formation of 1,3-bis(chloromethyl)-2-methyl-5-aminobenzene.

    Oxidation: Formation of 1,3-bis(chloromethyl)-2-carboxy-5-nitrobenzene.

Scientific Research Applications

1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It may be employed in the development of bioactive compounds and as a reagent in biochemical assays.

    Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene can be compared with other similar compounds, such as:

    1,3-Bis(chloromethyl)benzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.

    1,3-Bis(chloromethyl)-2-nitrobenzene: Similar structure but without the methyl group, affecting its steric and electronic properties.

    1,3-Bis(chloromethyl)-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.

Properties

CAS No.

62224-03-7

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene

InChI

InChI=1S/C9H9Cl2NO2/c1-6-7(4-10)2-9(12(13)14)3-8(6)5-11/h2-3H,4-5H2,1H3

InChI Key

TVFFHYVZRRVAGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1CCl)[N+](=O)[O-])CCl

Origin of Product

United States

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